molecular formula C9H6N2O4S B4971933 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4971933
M. Wt: 238.22 g/mol
InChI Key: HGJFMGQUKMSNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione, also known as Nitrothiazolone, is a heterocyclic compound that has been widely studied due to its potential applications in various fields of research. This compound has been found to possess interesting biological properties, making it a valuable tool for scientific investigation.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential biomolecules, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in the death of the microorganism.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been found to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the growth of several pathogenic microorganisms, including bacteria, fungi, and viruses. Additionally, 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been found to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a long shelf life. Additionally, it has been found to be stable under a wide range of conditions, making it a valuable tool for scientific investigation. However, one limitation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone is that it may exhibit cytotoxicity at high concentrations, limiting its use in certain experiments.

Future Directions

There are several potential future directions for the study of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone. One area of research is the development of new drugs based on the structure of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone. Another area of research is the investigation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone's potential as an antioxidant and its effects on oxidative stress-related diseases. Additionally, the mechanism of action of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone could be further elucidated to better understand its impact on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone can be achieved through various methods, including the reaction of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Another method involves the reaction of 4-nitrobenzaldehyde with thiourea, followed by cyclization with chloroacetic acid. Both methods result in the formation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone with high yields.

Scientific Research Applications

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-8-5-16-9(13)10(8)6-1-3-7(4-2-6)11(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJFMGQUKMSNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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